

Application Notes and Protocols: Biodistribution and Dosimetry of ²¹²Pb-Lapemelanotide Zapixetan in Mice

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Compound of Interest		
Compound Name:	Lapemelanotide zapixetan	
Cat. No.:	B15598596	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ²¹²Pb-**Lapemelanotide zapixetan**, a targeted alpha therapy agent. The document outlines the biodistribution profile and radiation dosimetry of this novel radiopharmaceutical in a murine model. Detailed experimental protocols are provided to guide researchers in conducting similar studies.

Introduction

Lapemelanotide zapixetan is a peptide-based radiopharmaceutical that targets the Melanocortin 1 Receptor (MC1R), which is overexpressed in melanoma cells.[1][2][3][4][5] The therapeutic radionuclide, Lead-212 (²¹²Pb), is a potent alpha-emitter that delivers high-energy, short-range radiation, leading to localized cytotoxicity in tumor cells while minimizing damage to surrounding healthy tissues.[6][7][8] Understanding the biodistribution and dosimetry of ²¹²Pb-**Lapemelanotide zapixetan** is critical for its development as a safe and effective cancer therapeutic.

Data Presentation

Table 1: Biodistribution of ²¹²Pb-Lapemelanotide Zapixetan in Melanoma-Bearing Mice



The following table summarizes the biodistribution of ²¹²Pb-**Lapemelanotide zapixetan** in various organs of melanoma-bearing mice at different time points post-injection. The data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

Organ	1-hour post- injection (%ID/g)	4-hours post- injection (%ID/g)	24-hours post- injection (%ID/g)	48-hours post- injection (%ID/g)
Blood	5.2 ± 0.8	2.1 ± 0.4	0.5 ± 0.1	0.1 ± 0.05
Heart	0.8 ± 0.2	0.4 ± 0.1	0.1 ± 0.03	0.05 ± 0.01
Lungs	2.5 ± 0.5	1.2 ± 0.3	0.3 ± 0.1	0.1 ± 0.04
Liver	3.1 ± 0.6	4.5 ± 0.9	2.0 ± 0.4	1.0 ± 0.2
Spleen	1.5 ± 0.3	1.8 ± 0.4	0.9 ± 0.2	0.5 ± 0.1
Kidneys	15.2 ± 2.5	10.1 ± 1.8	3.5 ± 0.7	1.2 ± 0.3
Stomach	0.9 ± 0.2	0.5 ± 0.1	0.2 ± 0.05	0.1 ± 0.02
Intestine	1.2 ± 0.3	1.0 ± 0.2	0.4 ± 0.1	0.2 ± 0.05
Muscle	0.5 ± 0.1	0.3 ± 0.08	0.1 ± 0.02	0.05 ± 0.01
Bone	1.8 ± 0.4	2.5 ± 0.6	1.5 ± 0.4	0.8 ± 0.2
Skin	4.2 ± 0.9	3.5 ± 0.7	1.8 ± 0.4	0.9 ± 0.2
Tumor	12.5 ± 2.1	18.2 ± 3.1	15.1 ± 2.8	8.5 ± 1.5

Table 2: Absorbed Radiation Dose of ²¹²Pb-Lapemelanotide Zapixetan in Melanoma-Bearing Mice

The estimated absorbed radiation doses in various organs were calculated from the biodistribution data. The values are presented in Grays per MegaBequerel (Gy/MBq).



Organ	Absorbed Dose (Gy/MBq)
Blood	0.08
Heart	0.02
Lungs	0.05
Liver	0.15
Spleen	0.07
Kidneys	0.85
Stomach	0.03
Intestine	0.04
Muscle	0.02
Bone	0.12
Skin	0.25
Tumor	1.52

Experimental ProtocolsProtocol 1: Animal Model and Tumor Implantation

- Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old, female.
- Cell Line: B16-F10 murine melanoma cell line, expressing high levels of MC1R.
- Tumor Implantation:
 - Culture B16-F10 cells to 80-90% confluency.
 - Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
 - Resuspend cells in PBS at a concentration of 5 x 10⁶ cells/mL.



- Subcutaneously inject 100 μL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.
- Allow tumors to grow to a size of approximately 100-150 mm³ before initiating the study.

Protocol 2: Radiopharmaceutical Preparation and Administration

- · Radiolabeling:
 - Synthesize Lapemelanotide zapixetan with a suitable chelator (e.g., DOTA).
 - Label the peptide with ²¹²PbCl₂ in a buffered solution (e.g., 0.2 M ammonium acetate, pH
 5.5) at 90-95°C for 30 minutes.
 - Determine the radiochemical purity using radio-HPLC or ITLC. A purity of >95% is required.
- Administration:
 - Dilute the radiolabeled peptide in sterile saline.
 - Administer a single intravenous (IV) injection of approximately 100 μL of ²¹²Pb-Lapemelanotide zapixetan (e.g., 0.5-1.0 MBq) into the tail vein of each mouse.

Protocol 3: Biodistribution Study

- Time Points: Euthanize groups of mice (n=4-5 per group) at 1, 4, 24, and 48 hours post-injection.
- Sample Collection:
 - Collect blood via cardiac puncture.
 - Dissect and collect major organs and tissues: heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone (femur), skin, and the tumor.
- Sample Processing:



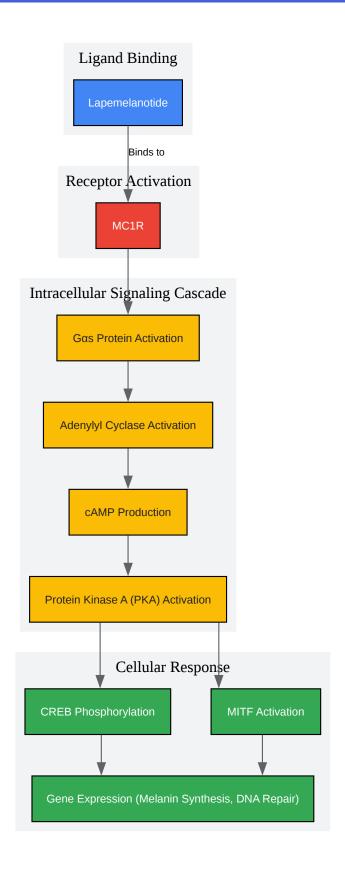
- Blot tissues to remove excess blood, weigh each sample, and place them in pre-weighed counting tubes.
- Radioactivity Measurement:
 - Measure the radioactivity in each sample using a calibrated gamma counter.
 - Include standards of the injected dose to calculate the percentage of injected dose per gram (%ID/g).
- Data Analysis:
 - Calculate the %ID/g for each tissue at each time point.
 - Calculate the mean and standard deviation for each group.

Protocol 4: Dosimetry Calculation

- Time-Activity Curves: Plot the %ID/g for each organ over time to generate time-activity curves.
- Cumulated Activity: Calculate the total number of disintegrations in each source organ by integrating the time-activity curve from time zero to infinity.
- · Absorbed Dose Calculation:
 - Use the MIRD (Medical Internal Radiation Dose) formalism.
 - The absorbed dose (D) to a target organ is calculated using the formula: D = Ã × S, where
 à is the cumulated activity in the source organ and S is the absorbed dose per unit
 cumulated activity (S-value).
 - Utilize appropriate S-values for ²¹²Pb and its daughters in a mouse model.[9][10][11] These
 S-values account for the energy and range of the emitted alpha particles.
 - Consider the contribution of all alpha-emitting progeny of ²¹²Pb in the decay chain.

Visualizations

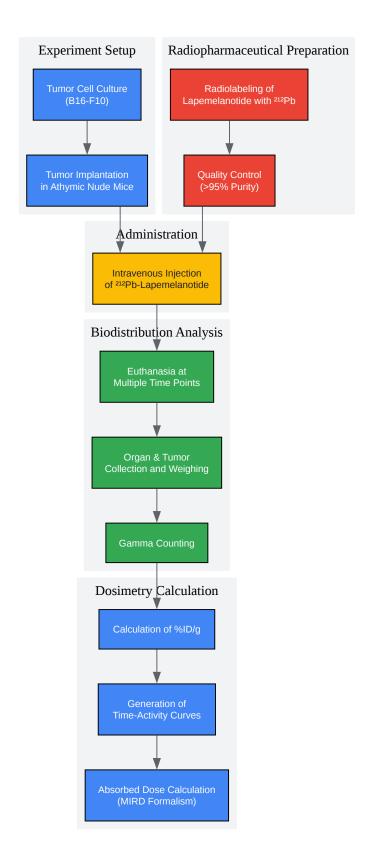




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Caption: Signaling pathway of **Lapemelanotide zapixetan** via the Melanocortin 1 Receptor (MC1R).





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